N-Phenethyl-2-phenylsulfanyl-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBFTFQYGKWVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201379 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Derivatization of N Phenethyl 2 Phenylsulfanyl Acetamide
Synthetic Pathways and Reaction Mechanisms
The construction of the N-Phenethyl-2-phenylsulfanyl-acetamide scaffold can be achieved through several synthetic strategies, each with distinct advantages in terms of efficiency, yield, and reaction conditions.
Classical Organic Synthetic Routes (e.g., Amide Bond Formation)
The most traditional and widely employed method for the synthesis of this compound is through the formation of an amide bond. This classical approach typically involves the reaction of 2-phenylsulfanylacetic acid or its activated derivative with phenethylamine (B48288).
A common strategy is the conversion of 2-phenylsulfanylacetic acid to a more reactive species, such as an acyl chloride, by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-phenylsulfanylacetyl chloride is then reacted with phenethylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide.
Alternatively, peptide coupling reagents can be utilized to facilitate the direct condensation of 2-phenylsulfanylacetic acid and phenethylamine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) activate the carboxylic acid, enabling nucleophilic attack by the amine to form the amide bond. researchgate.net This method is often preferred for its milder reaction conditions.
Novel and Efficient Synthetic Approaches (e.g., from Sulfonyl Derivatives)
Recent advancements in synthetic chemistry have led to the development of more innovative and efficient methods for the preparation of sulfide-containing acetamides. One such novel approach involves the synthesis from sulfonyl derivatives. nih.gov
A reported synthesis of the closely related N-phenyl-2-(phenylsulfanyl)acetamide demonstrates a direct and efficient pathway starting from a sulfonylguanidine (B1260306) derivative. nih.gov In this method, benzenesulfonylguanidine is reacted with 2-chloro-N-phenylacetamide in the presence of a base, such as potassium hydroxide (B78521), in a suitable solvent like 1,4-dioxane. nih.gov The reaction proceeds via a nucleophilic substitution where the sulfur-containing moiety displaces the chlorine atom, followed by rearrangement and loss of the guanidine group to form the phenylsulfanylacetamide product. This approach offers a unique route to the sulfide (B99878) from a more oxidized sulfur precursor.
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
To enhance reaction rates, improve yields, and promote greener chemical processes, advanced synthetic techniques such as microwave-assisted synthesis have been applied to the formation of amides. Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. researchgate.netnih.govmdpi.com
The microwave-assisted synthesis of this compound would typically involve the same reactants as in classical methods, such as 2-phenylsulfanylacetic acid and phenethylamine, but the reaction is conducted in a sealed vessel inside a microwave reactor. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions with fewer byproducts. researchgate.net This technique is particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries. The use of microwave-assisted organic synthesis is considered a green chemistry approach as it often reduces the need for solvents and decreases energy consumption. nih.gov
Structural Characterization Techniques in Synthetic Chemistry
The unambiguous confirmation of the molecular structure of newly synthesized compounds like this compound is paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Spectroscopic Analysis for Confirmation of Molecular Architecture (e.g., ¹H NMR, IR, EIMS)
Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within a molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of organic compounds. For a related compound, N-phenyl-2-(phenylsulfanyl)acetamide, the ¹H NMR spectrum in DMSO-d₆ showed a singlet for the methylene (B1212753) (CH₂) protons at approximately δ 3.84 ppm. nih.gov The aromatic protons from both the phenyl and phenylsulfanyl groups would appear as a multiplet in the range of δ 7.2-7.6 ppm. The proton of the amide (NH) group is expected to appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band around 1640-1680 cm⁻¹ corresponds to the C=O stretching of the amide group (Amide I band). The N-H stretching vibration would appear as a sharp peak in the region of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is typically observed around 1550 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | Methylene protons (-S-CH₂-CO-) | ~ δ 3.8 ppm (singlet) |
| Aromatic protons | δ 7.2-7.6 ppm (multiplet) | |
| Amide proton (-NH-) | Variable (broad singlet) | |
| Ethyl protons (-CH₂-CH₂-Ph) | ~ δ 2.8 ppm (t), ~ δ 3.4 ppm (q) | |
| IR | N-H Stretch | 3300-3500 cm⁻¹ |
| C=O Stretch (Amide I) | 1640-1680 cm⁻¹ | |
| N-H Bend (Amide II) | ~1550 cm⁻¹ | |
| EIMS | Molecular Ion (M⁺) | Calculated m/z |
| Major Fragments | Fragments from cleavage of C-N, C-S, and C-C bonds |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. While the crystal structure of this compound itself is not specifically detailed in the provided search results, the crystal structure of the closely related N-phenyl-2-(phenylsulfanyl)acetamide has been reported and serves as an excellent model. nih.govresearchgate.net
The analysis of N-phenyl-2-(phenylsulfanyl)acetamide revealed that the molecule consists of three main planar segments: the sulfanylbenzene group, the acetamide (B32628) group, and the N-phenyl group. nih.gov The twist angle between the sulfanylbenzene and acetamide groups is significant, around 77-85°, indicating they are nearly perpendicular to each other. nih.gov In contrast, the N-phenyl and acetamide groups are almost coplanar. nih.gov The C-S-C-C=O torsion angles are approximately -65° to 72°. nih.gov
In the crystal lattice, molecules are linked by intermolecular hydrogen bonds, specifically N—H⋯O interactions, forming chains. nih.govnih.gov These chains are further interconnected by C—H⋯π interactions, creating a three-dimensional network. nih.gov It is highly probable that this compound would adopt a similar conformation and packing arrangement in the solid state, dictated by the same types of intermolecular forces.
Table 2: Representative Crystallographic Data for the Analogous N-phenyl-2-(phenylsulfanyl)acetamide nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Torsion Angle (Cphenyl—S—C—Ccarbonyl) | 72.1 (3)° and -65.13 (3)° |
| Twist Angle (sulfanylbenzene/acetamide) | 85.12 (11)° and 77.58 (11)° |
| Twist Angle (N-phenyl/acetamide) | 28.30 (10)° and 30.60 (10)° |
| Dominant Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯π interactions |
Design and Synthesis of this compound Analogues and Derivatives
The core structure of this compound, which features an acetamide moiety, serves as a valuable scaffold in medicinal chemistry due to its potential to target a variety of diseases. nih.gov The synthesis of analogues and derivatives often involves the reaction of a sulfonylguanidine derivative with a 2-chloro-N-substituted acetamide, such as 2-chloro-N-phenylacetamide, to form the foundational N-phenyl-2-(phenylsulfanyl)acetamide structure. nih.govresearchgate.net This basic framework is then subjected to various strategic modifications to explore and enhance its biological activities. The development of derivatives is driven by the goal of creating novel therapeutic agents with improved efficacy and specificity. ijper.org
Strategic Modifications for Enhanced Bioactivity
Strategic modification of the this compound scaffold is a key approach to enhancing its therapeutic potential. These modifications are designed to alter the molecule's physicochemical properties, such as size, shape, and electronic distribution, to improve its interaction with biological targets. Researchers have synthesized various heterocyclic compounds starting from acetamides that exhibit a wide range of activities, including antimicrobial and antitumor properties. nih.gov For instance, the introduction of different substituents on the phenyl rings or modifications of the acetamide linker can lead to significant changes in bioactivity.
One common strategy involves the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives, which have been investigated as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade. ijper.org In these studies, various substituents are introduced onto the aniline and N-phenyl portions of the molecule, and the resulting compounds are evaluated for their anticoagulant effects. ijper.org Similarly, introducing thiazole moieties into N-phenylacetamide derivatives has yielded compounds with significant antibacterial and nematicidal activities. mdpi.com These examples underscore the principle that targeted structural changes can convert a basic scaffold into a potent and selective biological agent.
The table below summarizes various strategic modifications on the related acetamide scaffold and their observed biological outcomes.
| Scaffold Modification | Target Activity | Key Findings | Reference |
| Introduction of various substituents on N-phenyl-2-(phenyl-amino) acetamide | Anticoagulant (Factor VIIa Inhibition) | Compounds with specific substitutions demonstrated good inhibitory activities in vitro and favorable docking scores. | ijper.org |
| Incorporation of 4-arylthiazole moieties into N-phenylacetamide | Antibacterial, Nematicidal | Certain derivatives showed antibacterial efficacy superior to commercial standards and potent nematicidal activity. | mdpi.com |
| Synthesis of acetamide derivatives from 2-phenylacetic acid | Antioxidant, Anti-inflammatory | Newly synthesized compounds showed good antioxidant activity by scavenging radicals and reducing ROS and NO production. | nih.gov |
| Creation of isatin N-phenylacetamide-sulfonamide conjugates | Carbonic Anhydrase Inhibition, Antiproliferative | Derivatives showed effective inhibition of multiple human carbonic anhydrase (hCA) isoforms and cytotoxicity towards lung cancer cell lines. | nih.gov |
Incorporation of Diverse Chemical Moieties (e.g., Piperidine, Oxadiazole, Sulfonamide, Indole)
To broaden the pharmacological profile of this compound, various chemical moieties known for their biological relevance are incorporated into the core structure. This approach aims to combine the properties of the acetamide scaffold with those of well-established pharmacophores.
Piperidine: The piperidine ring is a prevalent N-heterocycle in pharmaceuticals. mdpi.com Derivatives of acetamide bearing a piperidine moiety have been synthesized and evaluated for their biological activities. A common synthetic route involves preparing N-aryl/aralkyl-substituted-2-bromoacetamides and reacting them with a piperidine-containing compound, such as N-(Piperidin-1-yl)benzenesulfonamide, in the presence of a base like sodium hydride (NaH) in a solvent like N,N-Dimethylformamide (DMF). kfupm.edu.saresearchgate.net This yields N-substituted derivatives of acetamide that incorporate the piperidine nucleus, which have been screened for enzyme inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). kfupm.edu.saresearchgate.net
Oxadiazole: The 1,3,4-oxadiazole ring is another important heterocyclic core integrated into acetamide structures to create novel bioactive agents. The synthesis is typically a multi-step process. For example, a starting material like phenylacetic acid is converted into its corresponding ester and then hydrazide, which is subsequently cyclized to form a 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov This thiol derivative is then reacted with various N-substituted-2-bromoacetamides in DMF with sodium hydride to yield the final N-substituted acetamide derivatives containing the oxadiazole moiety. nih.gov These compounds have been evaluated as inhibitors of cholinesterases and lipoxygenase. nih.gov Another approach involves reacting a 5-substituted-1,3,4-oxadiazol-2-thiol with α-chloroacetanilides in an aqueous solution of potassium hydroxide. researchgate.net
Sulfonamide: The sulfonamide group is a well-known pharmacophore found in a wide array of drugs. d-nb.info N-phenyl-acetamide sulfonamide derivatives have been designed and synthesized as potential non-hepatotoxic analgesic candidates. nih.gov The synthesis of acetamidosulfonamide derivatives can be achieved by reacting compounds like 4-acetamidobenzenesulfonyl chloride with various amines, such as piperazine, in the presence of a base. d-nb.info This strategy has been used to create a library of compounds that were subsequently tested for antioxidant activities. d-nb.inforesearchgate.net More complex conjugates have also been developed, such as linking isatin (indole-2,3-dione) to N-phenylacetamide-based sulfonamides to create potent carbonic anhydrase inhibitors with antiproliferative activity. nih.gov
Indole: The indole nucleus is a prominent scaffold in many natural and synthetic bioactive compounds. nih.gov Its incorporation into the acetamide framework has led to the development of potent therapeutic agents. For example, researchers have synthesized compounds like N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide. nih.gov In this structure, the acetamide moiety is attached to an indole ring that is substituted with both phenylsulfanyl and phenylsulfonyl groups. The synthesis of such complex molecules demonstrates the versatility of chemical methods used to combine these distinct pharmacophoric units to explore new biological activities. nih.gov
The table below provides examples of derivatives where these diverse moieties have been incorporated.
| Incorporated Moiety | Example Derivative Structure/Name | Synthetic Precursors | Reference |
| Piperidine | N-aryl/aralkyl substitued-2″-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide | N-(Piperidin-1-yl) benzenesulfonamide, N-aryl/aralkyl-substituted-2-bromoacetamides | kfupm.edu.saresearchgate.net |
| Oxadiazole | N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2"-sulfanyl acetamide | 5-benzyl-1,3,4-oxadiazole-2-thiol, N-substituted-2-bromoacetamides | nih.gov |
| Sulfonamide | N-(4-(N-benzylsulfamoyl)phenyl)acetamide | 4-acetamidobenzenesulfonyl chloride, Benzylamine | d-nb.info |
| Indole | N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide | Indole derivatives | nih.gov |
Pharmacological Spectrum and Molecular Mechanisms of N Phenethyl 2 Phenylsulfanyl Acetamide
Enzyme Modulatory Activities
There is no available data on the enzyme modulatory activities of N-Phenethyl-2-phenylsulfanyl-acetamide.
Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
No studies have been found that investigate the inhibitory effects of this compound on acetylcholinesterase or butyrylcholinesterase.
Lipoxygenase and Cyclooxygenase (COX) Enzyme Modulation
There is no available research on the modulation of lipoxygenase or cyclooxygenase enzymes by this compound.
Glycosidase Enzyme Inhibition (e.g., α-Glucosidase)
The inhibitory potential of this compound against glycosidase enzymes such as α-glucosidase has not been reported in the scientific literature.
Modulation of Other Biologically Relevant Enzymes (e.g., Cardiac Myosin ATPase, β-Secretase, Reverse Transcriptase, Integrase)
No information is available regarding the effects of this compound on other biologically relevant enzymes.
Anti-inflammatory and Immunomodulatory Potentials
There are no published findings on the anti-inflammatory or immunomodulatory properties of this compound.
Antimicrobial and Antiviral Efficacies
The antimicrobial and antiviral efficacy of this compound has not been documented.
An article on the requested subject cannot be generated at this time. Extensive research has revealed a lack of specific scientific literature and data pertaining to the pharmacological properties of the chemical compound "this compound."
The majority of available research focuses on structurally similar but distinct molecules. For instance, significant findings are available for "N-phenethyl-2-phenylacetamide" (NPPA), a related compound that lacks the sulfur atom present in the requested molecule. Studies on NPPA detail its pro-apoptotic and anticancer effects, including the mechanisms of caspase activation and the roles of calpain and Bax cleavage in programmed cell death. nih.gov
Furthermore, the broader class of acetamide (B32628) derivatives has been investigated for various therapeutic activities. Research has been published on the anticancer researchgate.netnih.govmdpi.comnih.gov and antiviral properties nih.gov of different acetamide-containing compounds. However, these findings are not directly applicable to "this compound."
No specific data could be retrieved concerning the antiviral mechanisms, receptor binding affinities (including for TRPV1 and cannabinoid-1 receptors), or the protein-ligand interaction dynamics of "this compound."
Due to the absence of direct scientific evidence for "this compound" in the specified areas of the outline, generating a scientifically accurate and informative article that strictly adheres to the user's request is not possible. Providing information on related compounds would violate the core instruction to focus solely on the specified chemical entity.
Structure Activity Relationship Sar and Structural Biology of N Phenethyl 2 Phenylsulfanyl Acetamide
Elucidation of Pharmacophoric Features
A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. For N-Phenethyl-2-phenylsulfanyl-acetamide, the key pharmacophoric features can be deduced from its constituent parts: the N-phenethyl group, the acetamide (B32628) linker, and the phenylsulfanyl moiety.
The N-phenethyl group is a common motif in many biologically active compounds, often contributing to hydrophobic interactions within the binding pocket of a receptor or enzyme. This aromatic ring and its ethyl linker can engage in van der Waals forces and pi-stacking interactions.
The central acetamide moiety is a critical component, likely serving as a rigid scaffold and a key interaction point. The amide bond itself is a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), allowing it to form crucial hydrogen bonds with amino acid residues in a biological target. nih.gov The acetamide functional group is recognized for its therapeutic potential in various diseases. nih.gov
The phenylsulfanyl group introduces a sulfur atom and another aromatic ring, adding further complexity and potential for interaction. The sulfur atom can participate in various non-covalent interactions, including sulfur-aromatic and lone pair-pi interactions. The phenyl ring of this group provides an additional site for hydrophobic and aromatic interactions.
Computational approaches, such as pharmacophore modeling, can be employed to refine the understanding of these features. By comparing the spatial arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings in a series of active analogues, a predictive pharmacophore model can be generated. For instance, in the discovery of other bioactive molecules, ligand-based pharmacophore models have been successfully used to screen large compound libraries and identify novel inhibitors.
Influence of Substituent Position and Electronic Properties on Biological Outcomes
Studies on structurally related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides have provided valuable insights into how substituents on the phenylsulfanyl ring can influence molecular properties. These findings can be extrapolated to understand the potential effects on this compound. The introduction of substituents can affect the charge distribution and the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn can impact the compound's reactivity and binding affinity.
For example, an electron-withdrawing group like a nitro (-NO2) group would decrease the electron density on the phenyl ring and could enhance certain types of interactions, while an electron-donating group like a methoxy (B1213986) (-OCH3) group would have the opposite effect. The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial location of these electronic effects and can introduce steric hindrance that may either promote or hinder binding to a target.
Table 1: Influence of Substituents on the Conformational and Electronic Properties of Related Phenylsulfanyl Acetamides
| Substituent (Y) at 4'-position | Type | Influence on Polarity of gauche Conformer | Predicted Effect on this compound |
| -OCH3 | Electron-Donating | Less polar | Increased electron density on the phenylsulfanyl ring, potentially altering binding interactions. |
| -CH3 | Weakly Electron-Donating | Less polar | Minor increase in electron density and lipophilicity. |
| -H | Neutral | Less polar | Baseline for comparison. |
| -Cl | Electron-Withdrawing | Progressively more polar | Decreased electron density, potential for halogen bonding. |
| -Br | Electron-Withdrawing | Progressively more polar | Similar to chloro, but with increased size and polarizability. |
| -NO2 | Strongly Electron-Withdrawing | More polar | Significant decrease in electron density, potential for strong dipole-dipole interactions. |
Data derived from conformational analysis of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides.
Conformational Preferences and Stereochemical Effects on Target Recognition
The three-dimensional shape of a molecule is paramount for its interaction with a biological target. For this compound, rotational freedom around its single bonds allows it to adopt various conformations. However, certain conformations will be energetically more favorable.
Theoretical calculations on related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides have shown the existence of two stable conformational pairs: gauche and cis. researchgate.netnih.gov The gauche conformers are generally found to be more stable. researchgate.netnih.gov The relative population of these conformers can be influenced by the solvent polarity, which has implications for how the molecule might behave in the aqueous environment of the body versus the hydrophobic environment of a binding pocket. researchgate.netnih.gov
Stereochemistry can also play a profound role in biological activity. If a chiral center were introduced into the this compound scaffold, the resulting enantiomers could exhibit significantly different potencies. This is a well-established principle in medicinal chemistry, where the different spatial arrangements of the enantiomers can lead to one binding much more effectively to a chiral biological target than the other.
Comparative SAR with Structurally Related Bioactive Compounds
To further understand the SAR of this compound, it is instructive to compare it with other classes of bioactive compounds that share some of its structural features.
2-(phenylamino)aceto-hydrazides: These compounds have been identified as potent inhibitors of eosinophil peroxidase (EPO). nih.gov Here, the core structure is a phenylamino-aceto-hydrazide. The variation of substituents on the phenyl ring led to compounds with inhibitory concentrations in the nanomolar range, demonstrating that even subtle changes to the aromatic ring can have a dramatic impact on potency. nih.gov
2-phenyl benzimidazole-1-acetamide Derivatives: This class of compounds has been evaluated for anthelmintic activity. researchgate.net These molecules feature a more complex heterocyclic system attached to the acetamide nitrogen. The nature of the substituent on the 2-phenyl ring and the group attached to the acetamide carbonyl were both found to be critical for activity. researchgate.net
These examples underscore a common theme: the acetamide core provides a versatile scaffold, and the substituents on the aromatic rings are key determinants of biological activity and selectivity. The N-phenethyl and phenylsulfanyl groups of this compound represent a specific combination of these features that will define its unique biological profile.
Preclinical Research Methodologies and Experimental Models for N Phenethyl 2 Phenylsulfanyl Acetamide
In Vitro Assay Systems for Efficacy Evaluation
Initial assessment of the therapeutic potential of N-Phenethyl-2-phenylsulfanyl-acetamide relies on a suite of in vitro assays. These cell-free and cell-based systems are fundamental in providing preliminary data on the compound's biological effects, mechanism of action, and potential therapeutic applications.
Cell-Based Phenotypic Screening Assays
Phenotypic screening in cell-based models offers a direct way to observe the effect of a compound on cellular behavior. For a compound like this compound, assays focusing on apoptosis and antiviral activity are particularly relevant given the known properties of related structures.
A crucial step in determining potential anticancer activity is the evaluation of a compound's ability to induce programmed cell death, or apoptosis. The human leukemia cell line, U937, is a well-established model for such studies. While direct studies on this compound are not publicly available, research on the closely related compound, N-phenethyl-2-phenylacetamide (NPPA), provides a clear methodological blueprint. In studies with NPPA, U937 cells were treated with the compound, which demonstrated a potent inhibitory effect on cell proliferation and viability, leading to apoptosis. The investigation into the mechanism of NPPA-induced apoptosis revealed classic hallmarks such as morphological changes and DNA fragmentation. nih.gov
The potential antiviral activity of this compound would likely be assessed using a panel of specific cell lines infected with various viruses. The general acetamide (B32628) structure is known to be a pharmacophore with potential antiviral applications. For instance, derivatives of N-phenyl-acetamides have been investigated as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). A typical screening would involve infecting appropriate host cells (e.g., Vero cells) with a specific virus and then treating the cells with varying concentrations of the compound. The antiviral efficacy would be determined by measuring the reduction in viral load or cytopathic effect.
Table 1: Illustrative Cell-Based Phenotypic Screening for this compound
| Assay Type | Cell Line | Endpoint Measured | Illustrative Finding for Analogous Compound (NPPA) |
|---|---|---|---|
| Apoptosis Induction | U937 (Human Leukemia) | Cell Viability, DNA Fragmentation, Caspase Activation | NPPA induced apoptosis and inhibited cell proliferation. nih.gov |
| Antiviral Activity | Vero (Kidney Epithelial) | Viral Load Reduction, Cytopathic Effect Inhibition | Not Available |
Biochemical Assays for Target Engagement and Activity Profiling
To understand the specific molecular interactions of this compound, biochemical assays are indispensable. These assays can identify direct binding to a protein target and measure the compound's inhibitory effect on enzyme activity.
Given that many acetamide-containing drugs function as enzyme inhibitors, it is plausible that this compound could target specific enzymes. nih.gov For example, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory drugs. nih.gov An in vitro COX inhibition assay would measure the ability of the compound to block the conversion of arachidonic acid to prostaglandins.
Furthermore, based on studies of similar structures, target engagement could be assessed against viral enzymes. For instance, the investigation of N-phenyl-acetamides as SARS-CoV-2 RdRp inhibitors utilized a cell-based reporter assay to quantify the inhibition of the viral polymerase. This type of assay provides a quantitative measure of the compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Representative Biochemical Assays for this compound
| Assay Type | Target Enzyme | Method | Endpoint Measured |
|---|---|---|---|
| Enzyme Inhibition | Cyclooxygenase-2 (COX-2) | Colorimetric or Fluorometric Assay | IC50 Value |
| Target Engagement | Viral Polymerase (e.g., RdRp) | Cell-based Reporter Assay | IC50 Value |
In Vivo Animal Models for Preliminary Pharmacological Assessment
Following promising in vitro results, the evaluation of this compound would progress to in vivo animal models. These studies are critical for understanding the compound's pharmacological effects in a whole biological system.
Disease-Specific Murine and Rodent Models
To investigate the potential anti-inflammatory and analgesic properties of this compound, established rodent models of inflammation and pain would be employed.
A widely used model for inflammatory pain is the carrageenan-induced paw edema model in rats or mice. In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling and hypersensitivity to thermal and mechanical stimuli. A study on the related compound, N-(2-hydroxy phenyl) acetamide, utilized an adjuvant-induced arthritis model in rats to assess its anti-arthritic and anti-inflammatory activity. nih.gov This model mimics some aspects of human rheumatoid arthritis.
Assessment of Compound Efficacy in Relevant Biological Systems
The efficacy of this compound in these animal models would be quantified through a combination of behavioral and biochemical measurements.
In inflammatory pain models, efficacy is assessed by measuring the reduction in paw volume (edema) and the reversal of hyperalgesia (increased sensitivity to pain). Behavioral tests, such as the hot plate test or von Frey filaments, are used to quantify the animal's response to noxious stimuli.
Biochemical markers of inflammation and cellular signaling would also be analyzed from tissue or plasma samples. For example, in the study of N-(2-hydroxy phenyl) acetamide in arthritic rats, the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) were measured. nih.gov A significant reduction in these cytokines following treatment with the compound would indicate potent anti-inflammatory activity. Additionally, markers of oxidative stress, such as nitric oxide and glutathione (B108866) levels, can provide further insight into the compound's mechanism of action. nih.gov
Table 3: Overview of In Vivo Pharmacological Assessment for this compound
| Animal Model | Purpose | Key Parameters Measured |
|---|---|---|
| Carrageenan-Induced Paw Edema | Evaluation of acute anti-inflammatory and analgesic activity | Paw Volume, Thermal and Mechanical Nociceptive Thresholds |
| Adjuvant-Induced Arthritis | Evaluation of chronic anti-inflammatory and anti-arthritic activity | Paw Volume, Arthritic Score, Pro-inflammatory Cytokine Levels (IL-1β, TNF-α), Oxidative Stress Markers |
Computational and Theoretical Investigations of N Phenethyl 2 Phenylsulfanyl Acetamide
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbeilstein-journals.org This technique is instrumental in structure-based drug design, where a small molecule (ligand), such as N-Phenethyl-2-phenylsulfanyl-acetamide, is placed into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, often expressed as a scoring function, which estimates the strength of the interaction.
For this compound, a molecular docking study would involve:
Target Identification: Selecting a protein target of interest, for which this compound might exhibit inhibitory or modulatory activity.
Conformational Sampling: Generating a range of possible three-dimensional conformations for the ligand.
Scoring: Evaluating the interactions between the ligand and the protein's active site. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
The results would elucidate which amino acid residues in the protein's binding pocket interact with the phenethyl, phenylsulfanyl, and acetamide (B32628) moieties of the compound. This information is critical for understanding its potential mechanism of action and for guiding the design of more potent derivatives.
Table 1: Illustrative Molecular Docking Data for this compound with a Hypothetical Protein Target
| Parameter | Description | Illustrative Value |
| Binding Affinity (kcal/mol) | The estimated free energy of binding. A more negative value indicates a stronger interaction. | -8.5 |
| Interacting Residues | Amino acids in the protein's active site that form significant contacts with the ligand. | TYR 23, PHE 56, LEU 89 |
| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein. | O (carbonyl) with NH of LEU 89 |
| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Phenyl rings with PHE 56 |
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT could be employed to understand its intrinsic chemical reactivity and spectroscopic properties.
Key parameters that would be calculated include:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing the regions most susceptible to electrophilic and nucleophilic attack.
These calculations provide fundamental insights into the molecule's reactivity, stability, and the nature of its chemical bonds, which are valuable for predicting its behavior in biological systems.
Table 2: Illustrative DFT-Calculated Properties for this compound
| Property | Description | Illustrative Value |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | -6.2 |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | -1.5 |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 4.7 |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | 3.1 |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. nih.govverisimlife.com For this compound, an MD simulation could be performed on the compound alone to study its conformational flexibility in a solvent, or on its complex with a protein to assess the stability of the docked pose.
An MD simulation of a protein-ligand complex would reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the ligand within the binding pocket over the simulation time. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.
Binding Free Energy Calculations: More rigorous methods like MM/PBSA or MM/GBSA can be applied to the simulation trajectory to provide a more accurate estimation of the binding affinity.
These simulations offer a dynamic perspective on the ligand-protein interaction, complementing the static picture provided by molecular docking.
Table 3: Illustrative Molecular Dynamics Simulation Parameters for this compound in Complex with a Hypothetical Protein
| Parameter | Description | Illustrative Value |
| Simulation Time (ns) | The total time duration of the simulation. | 100 |
| Average RMSD (Å) | The average deviation of the ligand's position from the initial docked pose. | 1.5 |
| Key Interacting Residue Fluctuation (Å) | The fluctuation of a key amino acid residue in the binding site. | 0.8 |
QSAR Modeling for Predictive Bioactivity and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for a series of analogs of this compound would be developed to predict the bioactivity of new, unsynthesized compounds.
The process involves:
Data Set Compilation: Gathering a set of structurally related molecules with experimentally determined biological activities.
Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.
Model Validation: Assessing the statistical significance and predictive power of the model.
A validated QSAR model would be a valuable tool for lead optimization, allowing for the in silico design of new derivatives of this compound with potentially improved activity. verisimlife.com This helps in prioritizing which compounds to synthesize and test, thereby saving time and resources in the drug discovery process.
Table 4: Illustrative QSAR Model Equation and Validation Parameters
| Component | Description |
| QSAR Equation | pIC50 = 0.5(LogP) - 0.2(Molecular Weight) + 1.5*(H-bond donors) + C |
| Correlation Coefficient (R²) | A measure of the goodness of fit of the model. |
| Cross-validation Coefficient (Q²) | A measure of the predictive ability of the model. |
Metabolic Fate and Biotransformation Studies in Preclinical Models of N Phenethyl 2 Phenylsulfanyl Acetamide
In Vitro Metabolic Stability Assessment in Non-Human Biological Systems
The metabolic stability of a new chemical entity (NCE) is a critical parameter evaluated during drug discovery, providing an early estimation of a compound's persistence in the body. nih.gov This is typically determined by incubating the compound with liver fractions, such as microsomes or S9 fractions, which contain a variety of drug-metabolizing enzymes. mdpi.com The rate of disappearance of the parent compound over time is measured to calculate key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov
For a compound like N-Phenethyl-2-phenylsulfanyl-acetamide, its metabolic stability would be influenced by the lability of its core structures: the phenethylamine (B48288) moiety, the amide linkage, and the phenylsulfanyl group. In typical in vitro assays using liver microsomes from common preclinical species (e.g., rat, mouse, dog), the compound would be incubated with the microsomal preparation and necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes
| Preclinical Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 25 | 27.7 |
| Rat | 45 | 15.4 |
| Dog | 60 | 11.6 |
This data is illustrative and based on general characteristics of compounds with similar functional groups.
The data in Table 1 suggests a moderate to high clearance compound, with the fastest metabolism predicted in mouse liver microsomes, a common observation due to the higher intrinsic activity of drug-metabolizing enzymes in this species. Such results would guide further studies into the specific metabolic pathways responsible for the compound's degradation.
Identification of Predominant Metabolic Pathways
The chemical structure of this compound offers several sites for metabolic attack. Based on established biotransformation reactions for similar chemical motifs, the following pathways are predicted to be predominant.
Sulfoxidation: The thioether linkage in the phenylsulfanyl group is a prime target for oxidation. This reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) to form the corresponding sulfoxide (B87167) and subsequently the sulfone. nih.goviiarjournals.org This is often a major metabolic route for compounds containing a thioether moiety. nih.gov
Aromatic Hydroxylation: The two phenyl rings present in the molecule are susceptible to hydroxylation at various positions. This is a common metabolic pathway for many xenobiotics and is primarily mediated by CYP enzymes.
Amide Hydrolysis: The amide bond could be cleaved by amidase enzymes, which would break the molecule into phenethylamine and 2-phenylsulfanylacetic acid. The extent of this pathway can vary significantly depending on the steric hindrance around the amide bond.
N-Dealkylation or N-Acetylation: The phenethyl group could be a site for further metabolism. While N-dealkylation is possible, N-acetylation of the primary amine, should amide hydrolysis occur first, is also a potential pathway. nih.govresearchgate.net
Table 2: Predicted Predominant Metabolic Pathways and Resulting Metabolites
| Metabolic Pathway | Resulting Metabolite(s) |
| Sulfoxidation | N-Phenethyl-2-(phenylsulfinyl)acetamide, N-Phenethyl-2-(phenylsulfonyl)acetamide |
| Aromatic Hydroxylation | Hydroxylated derivatives on either phenyl ring |
| Amide Hydrolysis | Phenethylamine, 2-Phenylsulfanylacetic acid |
The identification of these pathways is predictive, based on the metabolism of structurally analogous compounds.
Characterization of Enzyme Systems Involved in Biotransformation
The biotransformation of this compound would likely involve several enzyme superfamilies.
Cytochrome P450 (CYP) Enzymes: This superfamily is the most significant contributor to Phase I metabolism of a vast number of drugs and xenobiotics. For this specific compound, CYPs would be heavily involved in the sulfoxidation of the thioether and the hydroxylation of the aromatic rings. researchgate.netnih.gov Studies on similar thioether-containing compounds have implicated isoforms such as CYP3A4 and members of the CYP2C family as major contributors to sulfoxidation. nih.govresearchgate.net The anticancer drug OSI-930, which contains a thiophene (B33073) ring, is activated by CYP3A4 and to a lesser extent, CYP2D6, to a reactive sulfoxide intermediate. nih.gov
Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes capable of oxidizing soft nucleophiles, such as the sulfur atom in the thioether group. While CYPs are often the primary drivers of sulfoxidation, FMOs can contribute to this metabolic pathway. nih.gov
Carboxylesterases/Amidases: These hydrolytic enzymes, present in liver microsomes and cytosol, would be responsible for any cleavage of the amide bond. mdpi.com
Table 3: Enzyme Systems Implicated in the Metabolism of this compound
| Enzyme System | Predicted Role |
| Cytochrome P450s (e.g., CYP3A4, CYP2C family) | Primary role in sulfoxidation and aromatic hydroxylation. nih.govresearchgate.net |
| Flavin-containing Monooxygenases (FMOs) | Secondary role in sulfoxidation. nih.gov |
| Amidases/Carboxylesterases | Amide bond hydrolysis. |
This characterization is based on deductive reasoning from studies on compounds with similar functional groups.
Q & A
Q. What are the standard synthetic protocols for preparing N-Phenethyl-2-phenylsulfanyl-acetamide?
A typical synthesis involves refluxing precursor compounds (e.g., sulfonamide derivatives) with acetic anhydride, followed by purification via crystallization. For example, N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide was synthesized by heating a sulfonamide derivative with acetic anhydride, followed by ice quenching and slow evaporation of an ethanolic solution to obtain crystals . Researchers should optimize reaction times and stoichiometry based on analogous procedures.
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
Key methods include:
- NMR spectroscopy to confirm hydrogen and carbon environments.
- X-ray crystallography to resolve bond lengths, angles, and intermolecular interactions (e.g., head-to-tail hydrogen bonding patterns observed in related acetamides) .
- IR spectroscopy to validate functional groups like amide C=O and sulfanyl (S–C) stretches. Theoretical vibrational analysis, as performed for N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide, can complement experimental data .
Q. What safety precautions are critical during experimental handling?
- Use personal protective equipment (PPE) including gloves, lab coats, and goggles.
- Ensure proper ventilation to avoid inhalation of vapors (e.g., acetic anhydride or solvents).
- Follow protocols for hazardous waste disposal, as outlined in safety data sheets for structurally similar compounds like 2-Chloro-N-(4-methylphenyl)-2-phenylacetamide .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Contradictions may arise from variations in torsion angles or intermolecular interactions. For example, in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, the nitro group deviated from the benzene ring plane (torsion angles: -16.7° and 160.9°), while intermolecular C–H⋯O interactions stabilized the crystal lattice . Validate discrepancies by:
- Comparing with databases like the Cambridge Structural Database.
- Repeating experiments under controlled conditions (e.g., solvent, temperature).
Q. What strategies optimize synthetic yield for complex acetamide derivatives?
Q. How does this compound serve as an intermediate in heterocyclic synthesis?
Acetamide derivatives are precursors for heterocycles like thiadiazoles or piperazinediones. For example, sulfur-containing acetamides undergo cyclization to form bioactive thiadiazoles . Researchers can functionalize the phenethyl or phenylsulfanyl moieties to target specific heterocyclic scaffolds.
Q. What computational methods support the design of novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
